Cyclo(-Ala-Ser)

Description

BenchChem offers high-quality Cyclo(-Ala-Ser) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(-Ala-Ser) including the price, delivery time, and more detailed information at info@benchchem.com.

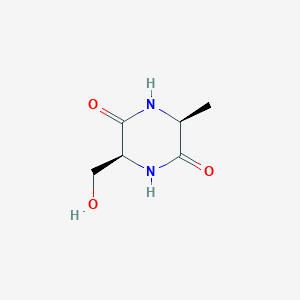

Structure

3D Structure

Properties

IUPAC Name |

(3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-3-5(10)8-4(2-9)6(11)7-3/h3-4,9H,2H2,1H3,(H,7,11)(H,8,10)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDWARJCLFFKRT-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428617 | |

| Record name | Cyclo(-Ala-Ser) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155225-26-6 | |

| Record name | Cyclo(-Ala-Ser) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

in silico modeling of Cyclo(-Ala-Ser) interactions

An In-Depth Technical Guide to the In Silico Modeling of Cyclo(-Ala-Ser) Interactions

Abstract

Cyclic dipeptides, or diketopiperazines (DKPs), represent a fascinating and biologically significant class of molecules, prized for their conformational rigidity, enhanced metabolic stability, and diverse therapeutic potential.[1][2] Cyclo(-Ala-Ser), a simple yet representative DKP, serves as an ideal model for exploring the powerful computational techniques that underpin modern drug discovery and molecular biology. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth walkthrough of the in silico methodologies used to model Cyclo(-Ala-Ser) and its interactions. Moving beyond a mere listing of steps, this document elucidates the scientific rationale behind critical experimental choices, from force field selection in molecular dynamics to the setup of quantum mechanical calculations, ensuring a robust and validated computational workflow.

The Rationale for Modeling Cyclic Peptides

Cyclic peptides occupy a unique chemical space between small molecules and large biologics, offering the potential for high-affinity binding to challenging protein targets while retaining favorable pharmacokinetic properties.[3] However, their inherent conformational flexibility, even within a constrained cyclic scaffold, presents significant challenges for experimental characterization alone.[4] Computational modeling is not merely a supplementary tool but a foundational pillar for understanding the structure-function relationships of molecules like Cyclo(-Ala-Ser).[4]

In silico techniques allow us to:

-

Explore Conformational Landscapes: Identify low-energy, biologically relevant conformations in different environments.

-

Predict Molecular Interactions: Model how a peptide docks with a protein target, predicting binding poses and affinities.

-

Simulate Dynamic Behavior: Observe the stability of a peptide-protein complex over time and understand the mechanics of binding.

-

Refine Electronic Properties: Calculate precise electronic details that govern intermolecular forces, which can be used to improve classical simulations.

This guide presents an integrated workflow, demonstrating how different computational scales—from classical molecular mechanics to quantum mechanics—can be synergistically employed to build a comprehensive model of Cyclo(-Ala-Ser)'s behavior.

Overall Modeling Workflow

The following diagram illustrates a comprehensive workflow for the computational analysis of Cyclo(-Ala-Ser), integrating molecular mechanics and quantum mechanics approaches.

Caption: Integrated workflow for in silico analysis of Cyclo(-Ala-Ser).

Molecular Mechanics (MM): Simulating Physical Interactions

Molecular mechanics approaches are the workhorses of computational drug discovery, offering a balance of speed and accuracy for simulating large biomolecular systems. They treat atoms as spheres and bonds as springs, governed by a set of parameters known as a force field.

Initial Structure Preparation

Before any simulation can begin, a high-quality 3D structure of Cyclo(-Ala-Ser) is required.

Protocol: Building the Initial 3D Structure

-

Component Selection: Use molecular building software (e.g., Avogadro, PyMOL, GaussView) to select the L-Alanine and L-Serine amino acid residues.

-

Peptide Bond Formation: Form a standard peptide bond between the carboxyl group of Alanine and the amino group of Serine.

-

Cyclization: Form a second peptide bond between the now-free carboxyl group of Serine and the amino group of Alanine to create the diketopiperazine ring.

-

Initial Geometry Cleanup: Apply a generic force field (like UFF or MMFF94, often built into the software) to perform a quick energy minimization.[5] This step cleans up any unrealistic bond lengths or angles created during the manual build process.

-

Export Structure: Save the coordinates in a standard format, such as .pdb or .mol2.

Molecular Docking: Predicting Binding Interactions

Molecular docking predicts the preferred orientation and binding affinity of one molecule to another. Since Cyclo(-Ala-Ser) does not have a single, universally recognized target, this protocol outlines a general workflow applicable to any protein receptor of interest. We will use the AutoDock suite as our example, as it is a robust, widely used, and well-documented open-source tool.

Causality Behind the Choices:

-

Why remove water? Crystallographic waters may not be structurally essential and can interfere with ligand binding in the simulation. We remove them to create a "clean" binding site.

-

Why add hydrogens? PDB files often lack hydrogen atoms. Correct protonation states at physiological pH are critical for accurate hydrogen bonding and electrostatic calculations.

-

Why Gasteiger charges? These are a fast and effective method for calculating partial atomic charges, which are essential for the electrostatic term in the docking score function.

-

Why a grid box? Pre-calculating the interaction energies for different atom types on a 3D grid (via AutoGrid) dramatically speeds up the docking calculation, as these values don't have to be recalculated for every pose.

Caption: Step-by-step workflow for molecular docking using AutoDockTools.

Protocol: Protein-Ligand Docking with AutoDock 4

-

Receptor Preparation: a. Load the receptor PDB file into AutoDockTools (ADT).[6] b. Remove all water molecules (Edit -> Delete Water).[7] c. Add polar hydrogen atoms (Edit -> Hydrogens -> Add -> Polar Only).[7] d. Compute partial charges (e.g., Kollman charges for a protein). e. Save the prepared receptor in the required .pdbqt format (Grid -> Macromolecule -> Choose).[6]

-

Ligand Preparation: a. Load the Cyclo(-Ala-Ser) structure file into ADT. b. ADT will automatically add polar hydrogens and compute Gasteiger charges. c. Define rotatable bonds if any are desired, though for a rigid DKP, all bonds within the ring are typically set as non-rotatable (Ligand -> Torsion Tree -> Choose Torsions).[6] d. Save the prepared ligand in .pdbqt format (Ligand -> Output -> Save as PDBQT).

-

Grid Setup (AutoGrid): a. Open the Grid Box tool (Grid -> Grid Box).[6] b. Position the grid box to encompass the entire binding site of interest. Ensure it is large enough to allow the ligand to rotate freely. c. Save the grid parameter file (.gpf). d. Launch AutoGrid to generate the map files.

-

Docking Execution (AutoDock): a. Set the docking parameters (Docking -> Macromolecule -> Set Rigid Filename and Docking -> Ligand -> Choose). b. Select the desired search algorithm (Lamarckian Genetic Algorithm is standard). c. Save the docking parameter file (.dpf). d. Launch AutoDock to run the simulation.

-

Analysis: a. Analyze the output .dlg file (Analyze -> Dockings -> Open). b. Examine the predicted binding energies and cluster analysis. The lowest energy pose in the most populated cluster is often considered the most likely binding mode. c. Visualize the top-ranked poses in a molecular viewer to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics (MD) Simulations: Capturing Molecular Motion

While docking provides a static snapshot of a potential binding event, MD simulations introduce the dimensions of time and temperature, allowing us to study the dynamics and stability of the system.[4] This is crucial for cyclic peptides, which may adopt multiple conformations in solution.[4]

Causality Behind the Choices:

-

Force Field Selection: This is the most critical decision in an MD simulation. The accuracy of the simulation depends heavily on the quality of the force field used.[3][8] Comparative studies have shown that for cyclic peptides, force fields like Amber14SB+TIP3P and RSFF2+TIP3P perform well in reproducing experimental NMR data.[3][8][9] We select Amber14SB for its widespread use and validation.

-

Water Model: An explicit solvent model like TIP3P is essential for accurately simulating the hydration shell and solvent-mediated interactions.

-

Energy Minimization: The initial system, built by placing the solute in a box of water, will have steric clashes. Minimization removes this high potential energy, preventing the simulation from becoming unstable.[10]

-

Equilibration (NVT & NPT): This is a two-stage process to bring the system to the desired temperature and pressure. The NVT (constant Number of particles, Volume, and Temperature) phase heats the system while keeping the volume fixed. The NPT (constant Number of particles, Pressure, and Temperature) phase allows the box volume to fluctuate, bringing the system to the correct density.[3][11] Restraining the solute during initial equilibration allows the solvent to relax around it first.

Caption: General workflow for setting up and running an MD simulation with GROMACS.

Protocol: MD Simulation of Cyclo(-Ala-Ser) in Water using GROMACS

-

Topology Generation: a. Generating a topology for a cyclic peptide in GROMACS requires a specific workaround, as the standard pdb2gmx tool is designed for linear chains.[12][13] b. Prepare the PDB: Create a linear dipeptide (e.g., Ser-Ala). In a text editor, copy the coordinates of the N-terminal residue to the end and the C-terminal residue to the beginning (e.g., creating Ala-Ser-Ala-Ser). Renumber the residues sequentially.[13] c. Initial Topology: Run gmx pdb2gmx on this temporary linear peptide to generate a standard topology (.top) file. Choose a force field like Amber14SB. d. Cyclize Topology: Use a custom script (like gmx_makecyclictop.pl) or manually edit the .top file to remove the terminal atoms and create a peptide bond between the original N- and C-termini.[12][13]

-

System Setup: a. Define the simulation box dimensions using gmx editconf. b. Solvate the system with a chosen water model (e.g., TIP3P) using gmx solvate. c. Add ions to neutralize the system's charge using gmx genion.

-

Energy Minimization: a. Run energy minimization using the steepest descent algorithm to relax the system.[11] This is done using gmx grompp to assemble the run input file (.tpr) and gmx mdrun to execute it.

-

Equilibration: a. Perform a 100-200 ps NVT simulation to stabilize the system's temperature. It is good practice to apply position restraints to the peptide's heavy atoms during this phase.[3] b. Perform a 100-200 ps NPT simulation to stabilize the pressure and achieve the correct density. Position restraints can be kept or relaxed.

-

Production MD: a. Run the production simulation for the desired length (e.g., 100-500 ns), ensuring all restraints are removed.

-

Analysis: a. Use GROMACS analysis tools to calculate Root Mean Square Deviation (RMSD) to check for conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and perform clustering to identify dominant conformations.

Table 1: Comparison of Common Force Fields for Peptide Simulations

| Force Field Family | Strengths | Common Software | Reference |

| AMBER | Well-validated for proteins and nucleic acids; good performance for cyclic peptides (e.g., Amber14SB). | AMBER, GROMACS | [8][14] |

| CHARMM | Widely used for proteins, lipids, and carbohydrates; includes specific parameters for many cofactors. | CHARMM, NAMD, GROMACS | [14] |

| OPLS | Optimized for liquid properties and organic molecules, making it suitable for drug-like peptides. | GROMACS, Schrödinger Suite | [9][14] |

| GROMOS | Developed for GROMACS; known for its good performance in free energy calculations. | GROMACS | [14] |

Quantum Mechanics (QM): A High-Fidelity Approach

For the highest level of accuracy, particularly when studying electronic properties, reaction mechanisms, or parameterizing novel residues, QM calculations are indispensable.[15][16] These methods solve the Schrödinger equation to describe the electronic structure of the molecule.[16] While computationally expensive, they provide unparalleled insight.

Causality Behind the Choices:

-

Why DFT? Density Functional Theory (DFT) offers an excellent compromise between accuracy and computational cost for systems the size of a dipeptide. The B3LYP functional is a popular and robust choice for organic molecules.

-

Why a Basis Set? A basis set is a set of mathematical functions used to build the molecular orbitals. 6-31G(d) is a Pople-style basis set that provides a good balance for geometry optimizations, including polarization functions (d) on heavy atoms for improved accuracy.

-

Why Opt+Freq? A geometry optimization (Opt) finds the lowest energy conformation. A subsequent frequency calculation (Freq) at that same level of theory is crucial to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties.[17]

Protocol: Geometry Optimization of Cyclo(-Ala-Ser) using Gaussian

-

Build the Molecule: a. Construct the Cyclo(-Ala-Ser) molecule in a GUI like GaussView.[18][19] Perform a preliminary cleanup using the built-in mechanics tools.

-

Setup the Calculation: a. Open the Calculation Setup dialog in GaussView.[18] b. Job Type: Select Optimization + Frequency. c. Method: Choose Ground State, DFT, Default Spin, and select the B3LYP functional. d. Basis Set: Select the 6-31G(d) basis set. e. Title: Provide a descriptive title for the calculation.

-

Submit and Run: a. Generate the Gaussian input file (.com or .gjf). b. Submit the job to the Gaussian software package.

-

Analysis: a. Open the output log file (.log) in GaussView. b. Verify that the optimization converged and that the frequency calculation reports zero imaginary frequencies. c. Analyze the resulting optimized geometry, dipole moment, and molecular orbitals (e.g., HOMO/LUMO). The partial charges (e.g., from a population analysis like pop=full) can be used to refine parameters for subsequent MM simulations.[17]

Conclusion and Authoritative Grounding

The in silico modeling of Cyclo(-Ala-Ser) is a multi-step, multi-scale endeavor that provides profound insights into its structure, dynamics, and potential interactions. By thoughtfully integrating molecular docking, molecular dynamics, and quantum mechanics, researchers can build a robust, predictive model that far exceeds the scope of any single technique.

This guide provides a framework grounded in established, field-proven methodologies. The key to success lies not in rigidly following a protocol but in understanding the causality behind each choice—from selecting a force field that is validated for cyclic peptides to confirming a QM-optimized structure with a frequency calculation.[3][8][17] By applying these principles, scientists can confidently leverage computational modeling to accelerate the design and discovery of novel peptide-based therapeutics.

References

-

Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides. Journal of Physical Chemistry B. [Link][3][8][9]

-

Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison. MDPI. [Link][14]

-

Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. BioExcel. [Link][21][22]

-

Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides. Pentelute Lab MIT. [Link]

-

Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC. NIH. [Link]

-

Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields. bioRxiv. [Link]

-

Elucidating Solution Structures of Cyclic Peptides Using Molecular Dynamics Simulations. ACS Publications. [Link][4]

-

Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. Journal of Chemical Theory and Computation. [Link][23]

-

A Cyclisation and Docking Protocol for Cyclic Peptide-Protein Modelling using HADDOCK2.4. bioRxiv. [Link]

-

Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing. [Link][15]

-

Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4 - DSpace. Utrecht University Repository. [Link]

-

ysl-lab/CP_tutorial: Introduction to cyclic peptide simulations and our group's protocols. GitHub. [Link]

-

Quantum simulation for a cyclic peptide. ResearchGate. [Link][16][24]

-

In silico predictions of 3D structures of linear and cyclic peptides with natural and non-proteinogenic residues. PubMed. [Link]

-

Quantum simulation for a cyclic peptide. ResearchGate. [Link]

-

Photofragmentation specificity of photoionized cyclic amino acids (diketopiperazines) as precursors of peptide building blocks. RSC Publishing. [Link]

-

AutoDock Tutorial. The Scripps Research Institute. [Link][6]

-

Gromacs simulation class. Read the Docs. [Link]

-

GROMACS Tutorials. Justin A. Lemkul, Ph.D. [Link]

-

visvaldask/gmx_makecyclictop: This script makes a cyclic peptide or cyclic nucleotide topology file for GROMACS. GitHub. [Link][13]

-

Rapid in silico Design of Potential Cyclic Peptide Binders Targeting Protein-Protein Interfaces. PMC - NIH. [Link]

-

Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. PMC - NIH. [Link][1]

-

Theoretical Investigation of the Cyclic Peptide System Cyclo[( d -Ala-Glu-d-Ala-Gln)m=1-4]. Sci-Hub. [Link]

-

cyclo[Ala-Ser-Ile-Pro-Pro-Ile-Cys(1)-N(Me)His-D-Phe-N(Me)Arg-N(Me)Trp-Arg-Cys(1)-aThr]. PubChem. [Link]

-

AutoDock 4 Molecular Docking Tutorial. YouTube. [Link]

-

Tutorial - Quantum Chemistry with Gaussian using GaussView. University of Illinois. [Link][18]

-

Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. [Link][7]

-

AutoDock and AutoDockTools for Protein-Ligand Docking. Springer. [Link]

-

AutoDock. The Scripps Research Institute. [Link]

-

Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. YouTube. [Link][19]

-

Synthesis, transport and antiviral activity of Ala-Ser and Val-Ser prodrugs of cidofovir. PubMed. [Link]

-

Quantum Chemistry with Gaussian using GaussView. University of Illinois. [Link]

-

The Absolute Beginners Guide to Gaussian. Computational Chemistry List. [Link][17]

- GAUSSIAN 09W TUTORIAL. Barrett Research Group.

-

Molecular dynamics simulations reveal the selectivity mechanism of structurally similar agonists to TLR7 and TLR8. PubMed Central. [Link][11]

-

Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. PubMed Central. [Link]

-

Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI. [Link][2]

-

Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes. MDPI. [Link][10]

Sources

- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 6. chem.uwec.edu [chem.uwec.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pentelutelabmit.com [pentelutelabmit.com]

- 10. mdpi.com [mdpi.com]

- 11. Molecular dynamics simulations reveal the selectivity mechanism of structurally similar agonists to TLR7 and TLR8 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MD_Cyclopeptides [erm65.github.io]

- 13. GitHub - visvaldask/gmx_makecyclictop: This script makes a cyclic peptide or cyclic nucleotide topology file for GROMACS out of (specially prepared) linear molecule topology file [github.com]

- 14. Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison [mdpi.com]

- 15. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. The Absolute Beginners Guide to Gaussian [ccl.net]

- 18. School of Chemical Sciences KB [answers.uillinois.edu]

- 19. youtube.com [youtube.com]

- 20. Tutorial Cyclic Peptide – ADCP [ccsb.scripps.edu]

- 21. bioexcel.eu [bioexcel.eu]

- 22. A Cyclisation and Docking Protocol for Cyclic Peptide-Protein Modelling using HADDOCK2.4 | bioRxiv [biorxiv.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Discovery and Synthesis of Cyclo(-Ala-Ser)

This guide provides a comprehensive overview of the foundational discovery and synthesis of Cyclo(-L-Ala-L-Ser), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class. Designed for researchers, scientists, and professionals in drug development, this document elucidates the historical context, the chemical principles underpinning its synthesis, and the analytical methods for its characterization, grounded in seminal scientific literature.

Introduction: The Significance of the Diketopiperazine Core

The 2,5-diketopiperazine (DKP) scaffold represents one of the most ubiquitous classes of cyclic peptides found in nature. As the smallest possible cyclic peptides, formed from the condensation of two amino acids, they possess a unique combination of structural rigidity and chemical tractability.[1] This constrained conformation often imparts significant biological activity and enhanced stability against enzymatic degradation compared to their linear counterparts.[2] The DKP core is found in a wide array of natural products with diverse medicinal properties.[1]

Cyclo(-L-Ala-L-Ser), with the chemical formula C₆H₁₀N₂O₃, is a DKP formed from the amino acids L-alanine and L-serine. Its structure, featuring a methyl group from alanine and a hydroxymethyl group from serine, provides a simple yet functionally diverse chiral scaffold for further chemical elaboration. Understanding its early synthesis is not merely a historical exercise; it provides fundamental insights into the robust chemistry that has enabled the development of complex peptide-based therapeutics and combinatorial libraries.[3]

PART 1: Foundational Synthesis of Cyclo(-L-Ala-L-Ser)

While a singular "discovery" paper for Cyclo(-Ala-Ser) as an isolated natural product is not prominent in early literature, its existence was predicated on the foundational work of peptide chemistry pioneers like Emil Fischer, who first characterized the diketopiperazine ring system. The early synthesis is best understood as a logical extension of established dipeptide synthesis followed by a cyclization reaction that was known to occur readily with dipeptide esters.

The most authoritative early pathway to the direct precursor of Cyclo(-Ala-Ser) was established in the work of Joseph S. Fruton in 1942, which detailed the synthesis of various L-serine-containing peptides. This work provides a robust, well-documented method for creating the linear dipeptide, L-Seryl-L-alanine, which is the immediate substrate for cyclization.

Causality in Experimental Design: The Logic of the Carbobenzoxy Method

The synthetic strategy hinges on the famed carbobenzoxy (Cbz) method for amine protection, developed by Bergmann and Zervas. This choice was critical for several reasons:

-

Preventing Polypeptide Formation: By protecting the N-terminus of L-serine, uncontrolled polymerization with the amino group of L-alanine methyl ester is prevented, ensuring the formation of the desired dipeptide.

-

Activation of the Carboxyl Group: The Cbz-protected serine is converted to an azide (carbobenzoxy-L-serinazide). The azide group is an excellent activating group for the carboxyl function, facilitating nucleophilic attack by the amino group of the L-alanine methyl ester.

-

Preservation of Stereochemistry: The reaction conditions for the coupling and subsequent deprotection were known to minimize racemization, a critical consideration when dealing with chiral amino acids.

-

Facilitating Cyclization: The synthesis of the dipeptide as a C-terminal methyl ester is a deliberate choice. Dipeptide esters are known to spontaneously or upon heating undergo intramolecular aminolysis to form the highly stable six-membered DKP ring, releasing methanol as a byproduct.[4][5]

The overall synthetic workflow can be visualized as a two-stage process: formation of the linear precursor followed by intramolecular cyclization.

Experimental Protocol: A Reconstructed Foundational Synthesis

The following protocol is a self-validating system, combining the explicit steps for the linear precursor from Fruton's 1942 paper with the established chemical principle of thermal cyclization of dipeptide esters.

Part A: Synthesis of Carbobenzoxy-L-seryl-L-alanine Methyl Ester

-

Preparation of Carbobenzoxy-L-serinazide:

-

Dissolve Carbobenzoxy-L-serine hydrazide (10.0 g) in a mixture of glacial acetic acid (80 cc) and 5 N HCl (20 cc).

-

Cool the solution to -5°C in an ice-salt bath.

-

Add a cold, concentrated aqueous solution of sodium nitrite (3.0 g) dropwise with vigorous stirring, ensuring the temperature does not exceed 0°C.

-

The resulting azide separates as a viscous oil. Isolate it by decantation and wash with ice-cold water.

-

-

Preparation of L-alanine Methyl Ester:

-

Prepare the methyl ester from L-alanine methyl ester hydrochloride (20.0 g) by neutralization with a suitable base (e.g., sodium carbonate) and extraction into a non-polar solvent like ethyl acetate. Dry the organic solution over anhydrous sodium sulfate.

-

-

Coupling Reaction:

-

Dissolve the freshly prepared carbobenzoxy-L-serinazide in ethyl acetate.

-

Add this solution to the ethyl acetate solution of L-alanine methyl ester.

-

Allow the reaction mixture to stand at room temperature for 24 hours. During this time, the coupling occurs.

-

Wash the resulting solution sequentially with dilute hydrochloric acid, water, sodium bicarbonate solution, and finally water to remove unreacted starting materials and byproducts.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude Carbobenzoxy-L-seryl-L-alanine methyl ester as a solid.

-

Recrystallize from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain the purified product.

-

Part B: Intramolecular Cyclization to Cyclo(-L-Ala-L-Ser)

-

Thermal Cyclization:

-

Place the purified Carbobenzoxy-L-seryl-L-alanine methyl ester in a reaction vessel.

-

Note: The Cbz protecting group must first be removed. Perform catalytic hydrogenation using palladium on charcoal (Pd/C) in a suitable solvent like methanol to cleave the Cbz group, yielding L-Seryl-L-alanine methyl ester.

-

After removing the catalyst and solvent, heat the resulting dipeptide methyl ester under vacuum. Thermal cyclization of dipeptide esters typically occurs at temperatures ranging from 120°C to 180°C.[3][4][6]

-

The reaction proceeds via an intramolecular aminolysis, where the free amino group of the serine residue attacks the ester carbonyl of the alanine residue, eliminating methanol.

-

The crude Cyclo(-L-Ala-L-Ser) is obtained as a solid upon cooling.

-

-

Purification:

-

Purify the crude product by recrystallization from a suitable solvent, such as hot water or ethanol, to yield the final Cyclo(-L-Ala-L-Ser).

-

PART 2: Physicochemical and Spectroscopic Characterization

The validation of a synthesized compound relies on rigorous characterization. For a molecule like Cyclo(-Ala-L-Ser), this involves determining its physical properties and confirming its structure using spectroscopic methods. While the foundational papers did not have access to modern techniques like NMR, data for the linear precursor was established, and modern analyses provide a complete picture of the final cyclic product.

Quantitative Data Summary

The following table summarizes key physicochemical data for the linear precursor synthesized by Fruton and the expected properties of the final cyclic product based on modern data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D | Source / Notes |

| Carbobenzoxy-L-seryl-L-alanine | C₁₄H₁₈N₂O₆ | 326.31 | 161-162 | Not Reported | Saponified intermediate from Fruton, 1942. |

| L-Seryl-L-alanine | C₆H₁₂N₂O₄ | 176.17 | Not Reported | -30.4° (c=6, in 1N HCl) | Final linear dipeptide from Fruton, 1942. |

| Cyclo(-L-Ala-L-Ser) | C₆H₁₀N₂O₃ | 158.16 | Variable | Variable | Data from modern suppliers and databases. MP and rotation are highly dependent on purity and crystalline form. |

Spectroscopic Data Interpretation (Modern)

Modern spectroscopic techniques provide unambiguous structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum of Cyclo(-Ala-L-Ser) is expected to show distinct signals for the protons on the alanine and serine residues. Key features would include doublets for the α-protons and the alanine methyl group, and a characteristic multiplet pattern for the β-protons of the serine, coupled to the hydroxyl proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides evidence for the six unique carbon atoms in the structure. Most notably, two signals in the downfield region (typically ~165-175 ppm) confirm the presence of the two amide carbonyl carbons, a hallmark of the diketopiperazine ring.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula (C₆H₁₀N₂O₃) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺).

Conclusion and Authoritative Grounding

This guide has detailed a foundational, historically grounded synthesis of Cyclo(-L-Ala-L-Ser). By leveraging the robust carbobenzoxy method for the creation of the linear dipeptide ester as described by Fruton, and applying the well-established principle of thermal intramolecular cyclization, a reliable pathway to this diketopiperazine is established. This approach underscores the causal logic of early peptide chemistry, where choices of protecting groups and activation strategies were paramount to achieving the desired product while maintaining stereochemical integrity. The protocols and data presented herein provide a self-validating framework for understanding and reproducing this fundamental synthesis, offering valuable insights for modern chemists in the fields of peptide synthesis and drug discovery.

References

-

Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. (2021). PMC. [Link]

-

Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. (2004). PubMed. [Link]

-

Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. (1981). Science. [Link]

-

Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system. (2002). PubMed. [Link]

-

The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. (2015). PMC. [Link]

-

Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. (2022). The Journal of Physical Chemistry B. [Link]

-

Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity. (2021). PMC. [Link]

-

SYNTHESIS OF PEPTIDES OF l-SERINE. (1942). The Journal of Biological Chemistry. [Link]

-

2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. (2021). PubMed. [Link]

-

PubChem Compound Summary for CID 1549433, Ala-Ser. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 96821, dl-Alanyl-dl-serine. National Center for Biotechnology Information. [Link]

-

Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. (2018). RSC Publishing. [Link]

-

13C n.m.r. study of L-alanine peptides. (1979). PubMed. [Link]

Sources

- 1. L-Alanylglycyl-L-serine | C8H15N3O5 | CID 135103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR studies on the conformation of cyclodipeptides with two identical L-aromatic amino acid residues in solutions--cyclo[L-5(OH)Trp-L-5(OH)Trp] and cyclo[-L-Phe-L-Phe] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Isolation of Cyclo(-Ala-Ser) via HPLC

Executive Summary & Scientific Context

Cyclo(-Ala-Ser) (CAS: 36238-64-9) is a hydrophilic cyclic dipeptide (diketopiperazine or DKP) often encountered as a bioactive secondary metabolite or a degradation product in peptide synthesis.[1][2] Unlike linear peptides, DKPs lack charged N- and C-termini, rendering them significantly less polar than their linear counterparts but still challenging to retain on standard alkyl-bonded phases due to their small size (~158 Da) and the presence of the serine hydroxyl group.[1][2]

The Purification Challenge:

Standard C18 protocols often fail for Cyclo(-Ala-Ser) because the molecule elutes near the void volume (

The Solution: This protocol details a Dual-Mode Strategy :

-

Primary Method (RP-AQ): Utilizes a Polar-Embedded/Aqueous C18 phase to allow 100% aqueous retention without dewetting.[2]

-

Orthogonal Method (HILIC): Utilizes a HILIC Amide phase for superior retention of highly polar impurities if the RP method provides insufficient resolution.

Physicochemical Profile & Column Selection[3][4][5]

Understanding the analyte is the first step to successful separation.

| Property | Value | Implication for HPLC |

| Molecular Weight | 158.15 g/mol | Small molecule; requires high surface area or specific interactions for retention.[2] |

| LogP (Predicted) | ~ -2.0 to -2.5 | Highly hydrophilic.[2] Prefers water over organic solvents.[3] |

| Chromophores | Amide bonds (x2) | Detection: UV 210–220 nm. No absorption at 254 nm (lacks aromatic rings). |

| Solubility | High in | Sample diluent must be weak (high aqueous) to prevent peak distortion. |

Column Selection Logic

-

Avoid: Standard C18 (e.g., pure alkyl silica)

Risk of phase collapse in 100% water. -

Select: C18-AQ (Polar Embedded) or HILIC Amide .[1][2]

-

Why? Polar embedded groups (e.g., carbamate, amide) within the alkyl chain prevent the hydrophobic chains from self-associating in water, maintaining an accessible surface area for the analyte.

-

Workflow Logic (Visualization)

The following diagram illustrates the decision process for selecting the purification route based on crude sample complexity.

Figure 1: Decision matrix for selecting the optimal stationary phase based on sample solubility and retention requirements.

Experimental Protocols

Method A: Reversed-Phase Aqueous (Recommended Starting Point)

This method is robust, uses standard solvents, and allows for easy salt removal.

System Requirements:

-

HPLC: Binary gradient system (Analytical for scouting, Prep for isolation).

-

Detector: PDA or UV-Vis set to 210 nm (Reference: 360 nm).

Protocol Parameters:

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18-AQ (e.g., Atlantis T3, Luna Omega PS C18) | C18-AQ (Same chemistry) |

| Dimensions | 4.6 x 150 mm, 3-5 µm | 19 x 150 mm, 5-10 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) | 0.1% Formic Acid in Water |

| Mobile Phase B | 100% Acetonitrile (ACN) | 100% Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min | 15–20 mL/min (System dependent) |

| Temp | 30°C | Ambient |

Gradient Table (Method A):

| Time (min) | %A (Aqueous) | %B (Organic) | Event |

| 0.0 | 100 | 0 | Load (High retention) |

| 2.0 | 100 | 0 | Isocratic Hold (Elute salts) |

| 15.0 | 80 | 20 | Shallow Gradient for DKP |

| 16.0 | 5 | 95 | Wash |

| 20.0 | 5 | 95 | Wash Hold |

| 20.1 | 100 | 0 | Re-equilibration |

Note: Cyclo(-Ala-Ser) is expected to elute early (approx. 5-10% B).[1][2] The initial isocratic hold is critical to separate the void volume salts from the target.

Method B: HILIC (For Difficult Separations)

If Method A yields poor retention (

Protocol Parameters:

| Parameter | Specification |

| Column | Amide-based HILIC (e.g., XBridge Amide, TSKgel Amide-80) |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |

| Mobile Phase B | Acetonitrile (ACN) |

| Sample Diluent | Critical: 85:15 ACN:Water (Must match initial conditions) |

Gradient Table (Method B):

| Time (min) | %B (Organic) | Mechanism |

| 0.0 | 95 | High organic = High retention |

| 20.0 | 70 | Elute by increasing water |

| 25.0 | 50 | Wash column |

| 30.0 | 95 | Re-equilibrate (Longer time needed for HILIC) |

Step-by-Step Execution Guide

Step 1: Sample Preparation[6]

-

Dissolution: Dissolve crude Cyclo(-Ala-Ser) in 100% water (for Method A) or 90% ACN (for Method B).[1][2]

-

Target Conc: 2–5 mg/mL for analytical scouting; 50–100 mg/mL for prep.

-

-

Filtration: Pass through a 0.22 µm PVDF or PTFE filter . Do not use Nylon if the sample is acidic, as it may bind peptides.

-

Centrifugation: Spin at 10,000 x g for 5 mins to remove micro-particulates that clog prep columns.

Step 2: Analytical Scouting (The "Sighting Shot")

-

Inject 10 µL of the sample using Method A.

-

Assess Retention Factor (

): -

Check Peak Purity: Use PDA spectral analysis to ensure the peak at 210 nm is spectrally homogeneous.

Step 3: Scale-Up & Fraction Collection[1][2]

-

Loading Study: Inject increasing volumes (50 µL, 100 µL, 500 µL) onto the analytical column to determine the "Overload Point" (where peak shape degrades).

-

Prep Injection: Scale the volume to the Prep column (typically factor of

). -

Collection Trigger: Set fraction collector to "Slope + Threshold".

-

Threshold: 50 mAU (avoids baseline noise).

-

Slope: High sensitivity to catch the leading edge.

-

Step 4: Post-Processing

-

Pool Fractions: Combine pure fractions.

-

Solvent Removal:

-

Flash freeze in liquid nitrogen.

-

Lyophilize (Freeze-dry) for 24–48 hours. Avoid rotary evaporation at high heat (>40°C) to prevent thermal degradation or ring-opening.[2]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Elution at Void ( | Phase Dewetting or insufficient polarity.[1][2] | Use C18-AQ (Polar Embedded).[1][2][4] Ensure 100% aqueous start. |

| Broad/Tailing Peaks | Secondary interactions (silanols). | Add 10-20 mM Ammonium Acetate to aqueous mobile phase.[1][2] |

| Ghost Peaks | Contaminated water or system. | Run a blank injection.[5] Clean column with 90% MeOH. |

| Split Peaks | Sample solvent mismatch. | Crucial: For RP, dissolve sample in water. For HILIC, dissolve in >80% ACN. |

References

-

BenchChem. (2025).[6][7] HPLC Purification of Cyclic Dipeptides (Diketopiperazines). Retrieved from [1][2]

-

Waters Corporation. (2010). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Waters Application Note 720002375EN.[8] Retrieved from [1][2]

-

Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. HALO Columns Application Note.[4] Retrieved from [1][2]

-

PubChem. (2025). Cyclo(L-Ala-L-Ser) Compound Summary. National Library of Medicine.[9] Retrieved from [1][2]

-

Sigma-Aldrich. (2024).[1][2] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from [1][2]

Sources

- 1. cyclo[Ala-Ala-Pro-Tyr-Leu-Leu-Pro-Pro] | C42H62N8O9 | CID 102476189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cyclo[Ala-Val-Pro-D-Trp-Asp] | C28H36N6O7 | CID 44308286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. halocolumns.com [halocolumns.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. waters.com [waters.com]

- 9. Cyclo(-D-Ala-L-Pro) | C8H12N2O2 | CID 11902953 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Cyclo(-Ala-Ser) in Drug Delivery Research

Introduction: The Emergence of Cyclic Dipeptides in Advanced Drug Delivery

In the landscape of modern pharmaceutics, the development of intelligent and efficient drug delivery systems is paramount. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are an emerging class of biomaterials garnering significant attention for their potential in creating novel drug carriers.[1][2] These molecules, formed from the cyclization of two amino acids, possess a unique combination of structural rigidity, chemical stability, and biocompatibility. Their unique cyclic structure enhances stability and bioavailability compared to their linear counterparts, making them attractive candidates for new drug formulations.[3]

Among these, Cyclo(-Ala-Ser) , a cyclic dipeptide of L-Alanine and L-Serine, stands out. Its amphiphilic nature, arising from the hydrophobic alanine residue and the hydrophilic serine residue with its hydroxyl group, provides the intrinsic ability to self-assemble into supramolecular structures.[2][4] This self-assembly process, driven by non-covalent forces such as hydrogen bonding and hydrophobic interactions, can lead to the formation of well-defined nanostructures like nanoparticles, nanotubes, or hydrogels. These structures are capable of encapsulating therapeutic agents, protecting them from premature degradation, and facilitating their targeted delivery and controlled release.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the application of Cyclo(-Ala-Ser) in fabricating nanoparticle-based drug delivery systems. We will explore the fundamental principles of its self-assembly, provide detailed, field-proven protocols for nanoparticle synthesis and characterization, and outline methodologies for drug encapsulation and in vitro release studies.

Physicochemical Properties of Cyclo(-L-Ala-L-Ser)

A thorough understanding of the fundamental properties of Cyclo(-Ala-Ser) is critical for designing and troubleshooting drug delivery formulations.

| Property | Value | Source |

| Synonyms | Cyclo(-Ala-Ser), (3S,6S)-3-(Hydroxymethyl)-6-Methylpiperazine-2,5-Dione | [3][5] |

| CAS Number | 155225-26-6 | [3][5] |

| Molecular Formula | C₆H₁₀N₂O₃ | [5] |

| Molecular Weight | 158.16 g/mol | [5] |

| Appearance | White solid | [6] |

| Purity | ≥ 98% (HPLC) | [3] |

| Key Structural Features | Rigid diketopiperazine ring, chiral centers, pendant hydroxymethyl group (from Serine), methyl group (from Alanine) |

Core Principle: Supramolecular Self-Assembly

The utility of Cyclo(-Ala-Ser) as a drug carrier is rooted in the principle of molecular self-assembly.[4] Individual Cyclo(-Ala-Ser) molecules (monomers) act as amphiphilic building blocks. In an aqueous environment, these monomers orient themselves to minimize unfavorable interactions between their hydrophobic domains and water, while maximizing favorable interactions. This process is primarily driven by:

-

Hydrogen Bonding: The amide groups within the diketopiperazine ring and the hydroxyl group of the serine residue are potent hydrogen bond donors and acceptors. These interactions are the primary drivers for the directional organization of monomers into larger structures.

-

Hydrophobic Interactions: The methyl group of the alanine residue provides a hydrophobic face, which drives the association of monomers to sequester these regions away from the aqueous solvent.

This interplay of forces leads to the spontaneous formation of a core-shell nanostructure, where the hydrophobic alanine moieties form a core capable of encapsulating lipophilic drugs, and the hydrophilic serine moieties form a shell, ensuring colloidal stability in aqueous media.

References

-

cyclo[Ala-Ser-Ile-Pro-Pro-Ile-Cys(1)-N(Me)His-D-Phe-N(Me)Arg-N(Me)Trp-Arg-Cys(1)-aThr] . PubChem, National Library of Medicine. [Link]

-

Synthesis, transport and antiviral activity of Ala-Ser and Val-Ser prodrugs of cidofovir . National Library of Medicine. [Link]

-

Ala-Ser | C6H12N2O4 | CID 1549433 . PubChem, National Library of Medicine. [Link]

-

Cyclo(alanylalanyl) | C6H10N2O2 | CID 165356 . PubChem, National Library of Medicine. [Link]

-

The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) . PubMed, National Library of Medicine. [Link]

-

Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective . PMC, National Library of Medicine. [Link]

-

Self-Assembly of Homo- and Hetero-Chiral Cyclodipeptides into Supramolecular Polymers towards Antimicrobial Gels . PMC, National Library of Medicine. [Link]

-

Biogenic Synthesis of Silver Nanoparticles and Their Diverse Biomedical Applications . MDPI. [Link]

-

cyclo(l-ala-l-ser) suppliers USA . USA Chemical Suppliers. [Link]

-

Syringeable self-assembled cyclodextrin gels for drug delivery . PubMed, National Library of Medicine. [Link]

-

Self-assembling materials for therapeutic delivery . PMC, National Library of Medicine. [Link]

-

Nanoparticles: synthesis and applications . PMC, National Library of Medicine. [Link]

-

Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review . MDPI. [Link]

-

(Macro)Molecular Self-Assembly for Hydrogel Drug Delivery . PMC, National Library of Medicine. [Link]

Sources

- 1. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Self-Assembly of Homo- and Hetero-Chiral Cyclodipeptides into Supramolecular Polymers towards Antimicrobial Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Self-assembling materials for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cyclo(l-ala-l-ser) suppliers USA [americanchemicalsuppliers.com]

- 6. echemi.com [echemi.com]

Troubleshooting & Optimization

Technical Support Center: Cyclo(-Ala-Ser) Purification & Troubleshooting

[1]

Status: Operational Ticket ID: CAS-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Overview

Cyclo(-Ala-Ser) (CAS) is a diketopiperazine (DKP) derivative formed by the cyclization of Alanine and Serine.[1][2] Unlike linear peptides, CAS lacks free N- and C-termini, resulting in the loss of zwitterionic character at neutral pH.[1][3] This structural change significantly alters its solubility and chromatographic behavior compared to its linear precursor (H-Ala-Ser-OH).[1]

This guide addresses the three most critical bottlenecks in CAS purification: Retention Failure , Linear Byproduct Separation , and Detection Sensitivity .[1][3]

Module 1: Extraction & Solubility (The Prep Phase)

Q: "I cannot extract Cyclo(-Ala-Ser) from my aqueous reaction/fermentation mixture. It stays in the water phase. What is wrong?"

A: This is a common issue due to the polarity of the Serine hydroxyl group. While DKPs are generally more hydrophobic than their linear counterparts, CAS remains highly water-soluble.[1][3]

-

The Fix (Salting Out + Correct Solvent): Standard Ethyl Acetate (EtOAc) extraction is often insufficient.[1][3]

-

Saturate the aqueous phase with NaCl (salting out). This increases the ionic strength, forcing the organic molecule into the organic phase.[3]

-

Switch Solvent: Use n-Butanol (n-BuOH) or a mixture of Chloroform:Isopropanol (3:1) .[1] These systems have higher polarity than EtOAc and partition polar DKPs more effectively.

-

-

The Alternative (Resin Adsorption): If liquid-liquid extraction fails, pass the aqueous supernatant through a porous polymer resin (e.g., Diaion HP-20 or Amberlite XAD-16 ).[1][3]

Q: "My crude product is an oily, sticky residue that won't solidify. How do I get a powder?"

A: Small cyclic dipeptides often trap solvent molecules, forming oils.[1][3]

-

The Fix (Trituration):

-

Dissolve the oil in a minimum volume of Methanol (MeOH).

-

Add 10-20 volumes of cold Diethyl Ether or MTBE dropwise while stirring vigorously.

-

The DKP should precipitate as a white solid while lipophilic impurities remain in the ether.

-

Module 2: Chromatographic Separation (The Core)

Q: "The molecule elutes in the void volume (dead time) on my C18 column. How do I increase retention?"

A: Cyclo(-Ala-Ser) is a small, polar molecule.[1][3] On standard C18 columns, especially in high-aqueous conditions (required to load polar samples), the hydrophobic chains of the stationary phase may collapse (dewetting), leading to zero retention.[1][3]

-

Strategy A: Use "AQ" Columns: Switch to a C18-Aq (Hydrophilic End-capped) or Polar-Embedded C18 column.[1] These are designed to prevent phase collapse in 100% aqueous mobile phases.

-

Strategy B: HILIC Mode: If RP-HPLC fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar DKPs.[1][3]

Q: "I see a split peak or co-elution with the linear dipeptide (Ala-Ser). How do I separate them?"

A: This is a selectivity issue. The linear dipeptide is zwitterionic, while the cyclic form is non-ionic.[3]

-

The Fix (pH Manipulation):

-

Low pH (0.1% TFA, pH ~2): The linear peptide is protonated (

/ -

Neutral pH (Ammonium Acetate, pH 6-7): The linear peptide is a zwitterion (

/ -

Recommendation: Run a gradient at pH 2.0 .[1] The cyclic peptide's hydrophobicity is largely unaffected by pH, but the linear peptide's retention will shift significantly, resolving the two species.[3]

-

Data Summary: Column Selection Guide

| Column Type | Stationary Phase | Mechanism | Suitability for CAS |

| Standard C18 | Octadecylsilane | Hydrophobic Interaction | Low. Risk of void elution due to polarity.[1][2] |

| C18-Aq | Polar-endcapped C18 | Hydrophobic + Polar Shielding | High. Prevents phase collapse in high water.[1] |

| HILIC | Amide / Diol | Partitioning into Water Layer | Excellent. Best for retention of polar DKPs. |

| Porous Graphite | Graphitized Carbon | Charge/Shape Selectivity | Medium. Good for isomers, but strong retention.[1][3] |

Module 3: Visualization & Logic

Workflow 1: Extraction Decision Tree

Caption: Logic flow for isolating Cyclo(-Ala-Ser) from aqueous matrices based on phase behavior.

Workflow 2: HPLC Troubleshooting Logic

Caption: Troubleshooting chromatographic retention and peak shape issues for polar cyclic dipeptides.

Module 4: Identification & Integrity (The Validation)

Q: "I have a peak at the correct mass, but the retention time shifts between batches. Why?"

A: This often indicates Epimerization .[1]

-

Mechanism: The diketopiperazine ring is susceptible to base-catalyzed epimerization at the

-carbon. If your synthesis or workup involved high pH (e.g., piperidine deprotection), you may have formed a mixture of cyclo(L-Ala-L-Ser), cyclo(L-Ala-D-Ser), etc.[1][2][3] -

Validation: You must run a co-injection with a certified standard of the specific stereoisomer. Epimers are separable on C18, often eluting 1-2 minutes apart.[1][3]

Q: "I cannot see the peak on my UV detector."

A: Cyclo(-Ala-Ser) lacks aromatic residues (Trp, Tyr, Phe).[1][3]

-

The Fix:

-

Wavelength: You must monitor at 210–214 nm (amide bond absorption).[1] Monitoring at 254 nm or 280 nm will yield a flat baseline.[1]

-

Solvent Cutoff: Ensure your mobile phase (Acetonitrile/Water) is HPLC-grade.[1] Impure solvents absorb at 210 nm, masking the peptide.[3]

-

Alternative: Use Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) if UV background is too high.[1][3]

-

References

-

Waters Corporation. (2025).[1] Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides. Retrieved from [Link][1][2][3]

-

National Institutes of Health (NIH). (2022).[1] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega.[1] Retrieved from [Link][1][2][3]

-

ResearchGate. (2025). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC. Retrieved from [Link]

-

Baran Lab. Diketopiperazines: Structure, Bonding, and Conformation. Retrieved from [Link]

Sources

- 1. Self-Assembly of Homo- and Hetero-Chiral Cyclodipeptides into Supramolecular Polymers towards Antimicrobial Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stability and Degradation Studies of Cyclo(-Ala-Ser)

Introduction

Welcome to the Technical Support Center for Cyclo(-Ala-Ser). This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation characteristics of the cyclic dipeptide (CDP) Cyclo(L-Ala-L-Ser), also known as (3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione. As a compound of interest in drug delivery and biological research, understanding its stability is paramount for ensuring experimental reproducibility, defining storage conditions, and predicting its in vivo fate.[1]

This document provides a comprehensive resource in a question-and-answer format, offering detailed experimental protocols, data interpretation guides, and troubleshooting solutions based on established scientific principles and regulatory standards.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What is Cyclo(-Ala-Ser) and why is its stability a critical parameter?

Cyclo(-Ala-Ser) is a 2,5-diketopiperazine (DKP), a class of cyclic dipeptides known for their enhanced stability compared to their linear counterparts.[2] This enhanced stability, conferred by the constrained ring structure, makes them attractive scaffolds in drug development for improving bioavailability and resistance to enzymatic degradation.[1] However, "stable" is a relative term. The integrity of the DKP ring is susceptible to chemical degradation, primarily through hydrolysis. Therefore, stability studies are critical to:

-

Establish a Shelf-Life: Determine appropriate storage conditions (temperature, pH, solvent) and an expiration date for stock solutions and formulations.

-

Ensure Data Integrity: Guarantee that the observed biological effects are from the intact cyclic peptide and not its degradation products, which may have different activities or toxicities.

-

Meet Regulatory Requirements: For therapeutic applications, stability data is a non-negotiable component of regulatory submissions, governed by guidelines such as those from the International Council for Harmonisation (ICH).[3]

-

Inform Formulation Development: Understanding how the molecule behaves under various stress conditions (e.g., pH, oxidation) is essential for creating a stable and effective drug product.[4]

Q2: What is the primary degradation pathway for Cyclo(-Ala-Ser)?

The principal degradation pathway for Cyclo(-Ala-Ser), like other diketopiperazines, is the hydrolysis of the two internal amide (peptide) bonds within the piperazine-2,5-dione ring.[5] This reaction is catalyzed by both acid and base. The degradation proceeds in a stepwise manner:

-

Ring Opening: The first hydrolytic event opens the DKP ring to form one of two possible linear dipeptides: L-alanyl-L-serine (Ala-Ser) or L-serinyl-L-alanine (Ser-Ala).

-

Dipeptide Hydrolysis: The resulting linear dipeptide can then undergo further hydrolysis of its remaining peptide bond to yield the constituent amino acids, L-alanine and L-serine.

Epimerization (a change in stereochemistry at one chiral center) can also occur, particularly under basic conditions, but hydrolysis is typically the dominant degradation route.[6][7]

Q3: What is a "stability-indicating method," and why is it essential for these studies?

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the intact active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[8][9] For Cyclo(-Ala-Ser), this means your analytical method—typically High-Performance Liquid Chromatography (HPLC)—must be able to separate the peak for Cyclo(-Ala-Ser) from the peaks of Ala-Ser, Ser-Ala, L-alanine, and L-serine, as well as any other potential degradants.

The necessity of a SIM is a cornerstone of regulatory guidelines like ICH Q1A.[3] Without it, you cannot:

-

Accurately measure degradation: A method that cannot resolve the parent compound from its degradants will overestimate the amount of intact Cyclo(-Ala-Ser) remaining, giving a false impression of stability.

-

Ensure Mass Balance: The sum of the decrease in the parent compound should be reflected in the increase of its degradation products. A good SIM allows for this calculation, ensuring all major components are accounted for.

-

Characterize the Degradation Profile: By separating the degradants, a SIM allows you to identify and quantify the specific products formed under different stress conditions, which is key to understanding the degradation pathway.[8]

Section 2: Experimental Design & Protocols

Protocol 2.1: Forced Degradation (Stress Testing) Study

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability. By subjecting Cyclo(-Ala-Ser) to conditions more severe than standard storage, we can rapidly identify potential degradation products and establish the degradation pathways.[4][10] This is a mandatory step in developing and validating a stability-indicating method.[3]

Objective: To generate the likely degradation products of Cyclo(-Ala-Ser) and demonstrate the specificity of the analytical method. A target degradation of 5-20% is recommended to ensure that the primary degradation pathways are observed without being obscured by secondary degradation events.

Materials:

-

Cyclo(-Ala-Ser) powder, high purity (≥98%)

-

Reagent Grade HCl, NaOH, and H₂O₂

-

HPLC-grade water and acetonitrile

-

Phosphate or acetate buffers

-

Calibrated pH meter, oven, and photostability chamber

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Cyclo(-Ala-Ser) at a known concentration (e.g., 1.0 mg/mL) in a suitable solvent like HPLC-grade water or a 50:50 acetonitrile/water mixture.

-

Stress Conditions (Execute in parallel):

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature (25°C), as base hydrolysis is typically faster. Withdraw aliquots at timed intervals (e.g., 30 min, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for up to 24 hours. Withdraw aliquots at timed intervals.

-

Thermal Degradation: Store an aliquot of the stock solution in an oven at 70°C. Test at 24 and 48 hours. For solid-state testing, place the powder in the oven and dissolve it for analysis at each time point.

-

Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using the developed stability-indicating HPLC method (see Protocol 2.2).

Workflow Diagram:

Forced degradation experimental workflow.

Protocol 2.2: Stability-Indicating HPLC Method

Objective: To develop a robust Reversed-Phase HPLC (RP-HPLC) method capable of separating Cyclo(-Ala-Ser) from its primary hydrolytic degradation products.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 phase provides good hydrophobic retention for separating small polar molecules. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine groups present in the degradants and helps control pH. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength for peptides. |

| Gradient | 0-5% B (5 min), 5-30% B (15 min), 30-95% B (2 min), 95% B (3 min), 95-5% B (1 min), 5% B (4 min) | A shallow gradient is crucial for resolving the highly polar parent compound from its even more polar linear degradants.[5] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Temperature control ensures retention time reproducibility. |

| Detection | UV at 210 nm | The peptide bond absorbs strongly at low UV wavelengths, allowing for sensitive detection of both the parent and degradants. |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

System Suitability: Before running samples, perform five replicate injections of a standard solution. The system is deemed suitable if:

-

Tailing Factor: is ≤ 1.5 for the Cyclo(-Ala-Ser) peak.

-

%RSD of Peak Area: is ≤ 2.0%.

-

Theoretical Plates: are > 2000.

Section 3: Data Interpretation & Predicted Results

Interpreting Chromatograms

In a typical chromatogram from a degradation study, you would expect to see the intact Cyclo(-Ala-Ser) eluting first, as it is the most hydrophobic and least polar compound among the expected species. The linear dipeptides (Ala-Ser/Ser-Ala) will be more polar due to the free carboxylic acid and amine groups and will thus have shorter retention times. The individual amino acids, being the most polar, will elute earliest.

Predicted Degradation Pathway

The hydrolysis of Cyclo(-Ala-Ser) opens the diketopiperazine ring, leading to the formation of linear dipeptides and subsequently the individual amino acids.

Primary hydrolytic degradation pathway of Cyclo(-Ala-Ser).

Sample Data Table (Hypothetical Results)

This table summarizes potential outcomes from a forced degradation study, providing a clear overview of the molecule's stability profile.

| Stress Condition | Time | % Cyclo(-Ala-Ser) Remaining | Major Degradants Identified | Observations |

| Control (25°C) | 48 h | 99.8% | None | Stable at room temperature. |

| 0.1 M HCl | 24 h | 88.5% | Ala-Ser, Ser-Ala | Significant degradation under acidic conditions. |

| 0.1 M NaOH | 4 h | 82.1% | Ala-Ser, Ser-Ala, Alanine, Serine | Rapid degradation in base; hydrolysis proceeds to amino acids. |

| 3% H₂O₂ | 24 h | 98.9% | Minor unknown peaks | Relatively stable to oxidation. |

| Thermal (70°C) | 48 h | 95.2% | Ala-Ser, Ser-Ala | Moderate degradation at elevated temperature. |

| Photolytic | - | 99.5% | None | Stable under ICH light conditions. |

Section 4: Troubleshooting Guide

Q4: My chromatogram shows poor peak shape (tailing) for the Cyclo(-Ala-Ser) peak. What is the cause and solution?

Peak tailing for peptides is often caused by secondary interactions between basic amine groups on the analyte and acidic residual silanol groups on the HPLC column's silica backbone.

Solutions:

-

Increase Ion-Pairing Agent Concentration: If using 0.1% TFA, ensure it is fresh and accurately prepared. A slightly higher concentration may improve peak shape.

-

Lower Mobile Phase pH: Decreasing the pH (e.g., to pH 2.0-2.5) ensures that both the silanol groups are fully protonated (less interactive) and the analyte's amines are consistently protonated.

-

Use a Different Column: Consider a column with end-capping technology designed to shield residual silanols or a column based on a different support material (e.g., hybrid silica).

Q5: I see unexpected peaks in my chromatogram that are not the predicted degradation products. How do I identify them?

Unexpected peaks can arise from system contamination, mobile phase impurities, or novel degradation pathways.

Troubleshooting Steps:

-

Run a Blank: Inject your sample solvent (the "blank") using the same gradient. Any peaks that appear are from the system or mobile phase, not your sample.[11]

-

Check Reagent Purity: Ensure all mobile phase components and solvents are fresh and of high purity.

-

Use Mass Spectrometry (LC-MS): The most definitive way to identify an unknown peak is to determine its mass-to-charge ratio (m/z). An LC-MS analysis can confirm if the unknown peak is related to your parent compound (e.g., an adduct, an isomer, or an unexpected cleavage product).

Q6: The linear dipeptide degradants are co-eluting or poorly resolved. How can I improve their separation?

This is a common challenge because the linear forms (Ala-Ser and Ser-Ala) are very similar in polarity to each other and only slightly more polar than the parent cyclic peptide.

Solutions:

-

Shallow the Gradient: The most effective tool is to make the gradient even shallower in the region where these peaks elute. For example, instead of a 5-30% B gradient over 15 minutes, try a 5-15% B gradient over 20 minutes. This gives the compounds more time to interact differently with the stationary phase.[5]

-

Change the Organic Modifier: Sometimes, switching from acetonitrile to methanol (or using a mix) can alter the selectivity between closely eluting compounds.

-

Optimize Temperature: Varying the column temperature (e.g., testing at 25°C, 30°C, and 40°C) can sometimes improve resolution, although the effect is not always predictable.

Troubleshooting Decision Tree:

Decision tree for improving peak resolution.

Section 5: References

-

Stadler, R., et al. (2015). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. Chromatography Research International. [Link]

-

Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society. [Link]

-

Alsante, K. M., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. LCGC North America. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Prasad, C. (1995). Bioactive cyclic dipeptides. Peptides. [Link]

-

Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Ngwa, G. (2010). Forced Degradation as a Stability-Indicating Tool. Drug Delivery & Technology. [Link]

-

Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science. [Link]

-

Kubo, M., et al. (2013). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Use of pH and Kinetic Isotope Effects to Establish Chemistry As Rate-Limiting in Oxidation of a Peptide Substrate by LSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orientjchem.org [orientjchem.org]

- 7. orientjchem.org [orientjchem.org]

- 8. irjpms.com [irjpms.com]

- 9. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Technical Support Center: Cyclo(Ala-Ser) Synthesis & Impurity Profiling

Executive Summary & Molecule Overview

Cyclo(Ala-Ser) (CAS: 36238-99-0) is a 2,5-diketopiperazine (DKP) derivative. While DKPs are often stable, the incorporation of Serine introduces significant synthetic challenges due to its

This guide addresses the three critical impurity classes encountered during the cyclization of linear precursors (e.g., H-Ala-Ser-OMe) or "cleavage-by-cyclization" from solid support:

-

Dehydration Products (formation of Dehydroalanine).

-

Diastereomers (Racemization to L,D-isomers).

-

Oligomers & Hydrolysis Products (Linear peptides and cyclic tetrapeptides).

Troubleshooting Module: Mass Spectrometry Anomalies

Issue: Observed Mass is [M-18] (Dehydration)

User Report: "My LC-MS shows a dominant peak at m/z 155 (M+H) instead of the expected 173. The target Cyclo(Ala-Ser) is minor."

Technical Diagnosis:

You are observing

Root Cause:

-

Base Sensitivity: The DKP ring activates the

-proton. Strong bases (e.g., DBU, high concentrations of piperidine) or high temperatures facilitate the elimination of water. -

Leaving Group Activation: If you activated the Serine hydroxyl (accidentally or for O-acylation protection) with groups like tosyl or mesyl, elimination becomes the primary pathway.

Mechanism of Failure: The following diagram illustrates the base-catalyzed elimination pathway specific to Serine DKPs.

Corrective Protocol:

-

Switch Bases: If cyclizing in solution, replace strong bases (Et3N, DBU) with milder alternatives like N-methylmorpholine (NMM) or use acid-catalyzed cyclization (acetic acid in sec-butanol reflux).

-

Temperature Control: Do not exceed 80°C if using basic conditions.

-

Protecting Groups: Use Ser(tBu) during synthesis.[1] The bulky tert-butyl group suppresses elimination. Remove it after cyclization using TFA/TIS/H2O, as the DKP ring is stable to acid.

Issue: Observed Mass is [M+18] or [M+32] (Linear Impurities)

User Report: "I see the correct mass, but also significant peaks at +18 Da and +32 Da."

Technical Diagnosis:

-

+18 Da (191 m/z): Hydrolysis product (Linear H-Ala-Ser-OH or H-Ser-Ala-OH). The ring has opened, or cyclization failed.

-

+32 Da (205 m/z): Unreacted Methyl Ester (H-Ala-Ser-OMe) or Methanolysis product.

Validation Step: Perform a Ninhydrin Test .

-

Cyclo(Ala-Ser): Negative (No free amine).

-

Linear Impurities: Positive (Purple/Blue).

Troubleshooting Module: Stereochemical Integrity

Issue: Double Peaks in HPLC (Racemization)

User Report: "My mass spec is correct (173 Da), but I see two closely eluting peaks in my HPLC. NMR shows complex splitting."

Technical Diagnosis: You have a mixture of Cyclo(L-Ala-L-Ser) (Target) and Cyclo(L-Ala-D-Ser) (Epimer). DKP formation is prone to racemization because the transition state for cyclization often involves a planar enolate. Serine is particularly susceptible due to the electron-withdrawing effect of the side chain oxygen.

Analytical Distinction Table:

| Feature | Cyclo(L-Ala-L-Ser) (cis) | Cyclo(L-Ala-D-Ser) (trans) |

| HPLC Retention | Typically elutes later on C18 (more hydrophobic folding) | Typically elutes earlier |

| 1H NMR ( | Small coupling (< 2-3 Hz) or broad singlet (Folded/Flagpole) | Large coupling (> 9-10 Hz) (Planar/Chair) |

| 13C NMR ( | Shielded (Upfield shift) | Deshielded (Downfield shift) |

| Biological Activity | Active (Target) | Often Inactive |

Corrective Protocol:

-

Avoid "Activation" of the Dipeptide: Do not use HBTU/HATU to "force" cyclization of the dipeptide acid. This causes rapid oxazolone formation and racemization.

-

Use the Methyl Ester Method: Thermal cyclization of H-Ala-Ser-OMe is safer than activating the acid.

-